Methyl 2-(dimethylamino)prop-2-enoate
Overview
Description
“Methyl 2-(dimethylamino)prop-2-enoate” is a chemical compound with the molecular formula C6H11NO2 . It is used in scientific research and has been mentioned in various scientific literature .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, 2-Dimethylaminoethyl acrylate is prepared via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds . More than 95% yield can be achieved .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(dimethylamino)prop-2-enoate” is characterized by a dimethylamino group that is twisted slightly relative to the acrylate fragment . This results in a dihedral angle of 11.6° .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(dimethylamino)prop-2-enoate” are not detailed in the search results, it is known that similar compounds can participate in various chemical reactions. For instance, they can form ignitable mixtures with air and tend to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators .
Physical And Chemical Properties Analysis
“Methyl 2-(dimethylamino)prop-2-enoate” has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . The exact mass and monoisotopic mass are 185.141578849 g/mol . The topological polar surface area is 29.5 Ų .
Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 2-(dimethylamino)prop-2-enoate serves as a versatile precursor in the synthesis of multifunctional heterocyclic compounds. For example, it has been used in the preparation of pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, demonstrating its utility in creating polysubstituted heterocyclic systems (Lucija Pizzioli et al., 1998). Additionally, its derivates have been employed in the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing its application in generating complex heterocyclic frameworks (Lovro Selič et al., 1997).
Development of Green Solvents and Additives
In the field of material science, methyl 2-(dimethylamino)prop-2-enoate derivatives have been explored for their potential as green solvents and additives. For instance, RhodiasolvⓇ PolarClean, which includes methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, has been studied for its utility in fabricating microporous poly(vinylidene fluoride) hollow fiber membranes. This application benefits from its solubility in water, enabling a combination of thermally induced phase separation and non-solvent induced phase separation methods, which are crucial in membrane formation and functionalization (Naser Tavajohi Hassankiadeh et al., 2015).
Mechanism of Action
Target of Action
Methyl 2-(dimethylamino)prop-2-enoate is a chemical compound that has been studied in the context of cycloaddition reactions . The primary targets of this compound are acridine-based dipolarophiles .
Mode of Action
The compound interacts with its targets through cycloaddition reactions . Specifically, the reactions of methyl-(2E)-3-(acridin-4-yl)-prop-2-enoate with unstable benzonitrile N-oxides have been studied . The formation of two regioisomers favoured the 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates .
Biochemical Pathways
The compound’s interaction with acridine-based dipolarophiles suggests it may influence pathways involving these molecules .
Result of Action
The result of the compound’s action is the formation of two regioisomers, favouring the 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates . This reaction has remarkable exclusivity in the case of 4-methoxybenzonitrile oxide .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Methyl 2-(dimethylamino)prop-2-enoate. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s reactivity and the outcomes of its interactions with its targets .
properties
IUPAC Name |
methyl 2-(dimethylamino)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(7(2)3)6(8)9-4/h1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTYGGXREPPRCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568509 | |
Record name | Methyl 2-(dimethylamino)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20664-47-5 | |
Record name | Methyl 2-(dimethylamino)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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